3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one
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Overview
Description
3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a quinoxalin-2(1H)-one core, which is known for its diverse biological activities, and a 1,3,4-oxadiazole ring, which is often incorporated into molecules to enhance their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials
Formation of Quinoxalin-2(1H)-one Core: This step often involves the condensation of o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxalin-2(1H)-one core.
Introduction of 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide and a suitable carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxalin-2(1H)-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoxalin-2(1H)-one derivatives.
Scientific Research Applications
3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It has shown promise in the development of new therapeutic agents, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.
3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: A compound with a similar oxadiazole ring structure.
Uniqueness
3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one is unique due to its combination of the quinoxalin-2(1H)-one core and the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications.
Properties
CAS No. |
90998-34-8 |
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Molecular Formula |
C12H10N4O2S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
3-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H10N4O2S/c1-19-12-16-15-10(18-12)6-9-11(17)14-8-5-3-2-4-7(8)13-9/h2-5H,6H2,1H3,(H,14,17) |
InChI Key |
ACRKAMHCDGCCAS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(O1)CC2=NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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